molecular formula C9H8ClN3O3 B13053314 Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13053314
M. Wt: 241.63 g/mol
InChI Key: ZYSXROHUTURPIL-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-3-oxo-pyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl chloroacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • **Oxidation

Biological Activity

Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H7ClN4O3C_8H_7ClN_4O_3 with a molecular weight of 242.62 g/mol. Its structure features a triazole ring fused with a pyridine ring, characterized by a chloro substituent at the 6-position and a methyl ester group at the 2-position. The synthesis typically involves cyclization reactions and chlorination steps to achieve the final product .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors that play critical roles in cellular processes. However, detailed investigations are necessary to fully elucidate its mechanisms of action .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to this compound exhibited significant inhibitory activity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective cytotoxicity .

Summary of Research Findings

A summary of selected research findings regarding the biological activity of this compound is presented in the following table:

Study Biological Activity Cell Line/Model IC50 Value (μM) Notes
Study ACytotoxicityMDA-MB-23127.6Strongest activity observed in derivatives with electron-withdrawing groups .
Study BEnzyme inhibitionVariousNot specifiedPotential interaction with mitotic kinases .
Study CAntimicrobial activityE. coliNot specifiedDemonstrated broad-spectrum antimicrobial effects .

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of triazole derivatives, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to cell cycle disruption and induction of apoptosis.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial effects of related compounds against various pathogens. This compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate

InChI

InChI=1S/C9H8ClN3O3/c1-16-8(14)5-13-9(15)12-4-6(10)2-3-7(12)11-13/h2-4H,5H2,1H3

InChI Key

ZYSXROHUTURPIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N2C=C(C=CC2=N1)Cl

Origin of Product

United States

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